molecular formula C24H26FN5O4 B489074 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537699-21-1

7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B489074
CAS No.: 537699-21-1
M. Wt: 467.5g/mol
InChI Key: LURIDYPOICVSBV-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. The final steps involve the addition of the 3-hydroxypropyl and carboxamide functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its triazolopyrimidine core, which is known to interact with various biological targets.

Medicine

In medicine, 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and the triazolopyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

537699-21-1

Molecular Formula

C24H26FN5O4

Molecular Weight

467.5g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H26FN5O4/c1-14-21(23(32)27-17-9-7-16(25)8-10-17)22(15-6-11-18(33-2)19(13-15)34-3)30-24(26-14)28-20(29-30)5-4-12-31/h6-11,13,22,31H,4-5,12H2,1-3H3,(H,27,32)(H,26,28,29)

InChI Key

LURIDYPOICVSBV-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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